molecular formula C22H24N2O3 B12464379 N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]-N-(4-ethylphenyl)acetamide

N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]-N-(4-ethylphenyl)acetamide

Cat. No.: B12464379
M. Wt: 364.4 g/mol
InChI Key: HVLUCVHXAILUOJ-UHFFFAOYSA-N
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Description

N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]-N-(4-ethylphenyl)acetamide is a complex organic compound with a unique structure. It is characterized by the presence of a dioxooctahydro-ethenocyclopropa-isoindol ring system, which is fused with an acetamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]-N-(4-ethylphenyl)acetamide typically involves multiple steps. The starting materials are often commercially available or can be synthesized through known chemical reactions. The key steps in the synthesis include:

    Formation of the Dioxooctahydro-ethenocyclopropa-isoindol Ring System: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents used in this step include strong acids or bases, and the reaction is typically carried out at elevated temperatures.

    Attachment of the Acetamide Group: This step involves the reaction of the intermediate compound with an acetamide derivative. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions, and scaling up the reaction to industrial volumes. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the acetamide group, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]-N-(4-ethylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)methyl]-N-(4-ethylphenyl)acetamide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

N-[(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)methyl]-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C22H24N2O3/c1-3-13-4-6-14(7-5-13)23(12(2)25)11-24-21(26)19-15-8-9-16(18-10-17(15)18)20(19)22(24)27/h4-9,15-20H,3,10-11H2,1-2H3

InChI Key

HVLUCVHXAILUOJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N(CN2C(=O)C3C4C=CC(C3C2=O)C5C4C5)C(=O)C

Origin of Product

United States

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